3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one

Description

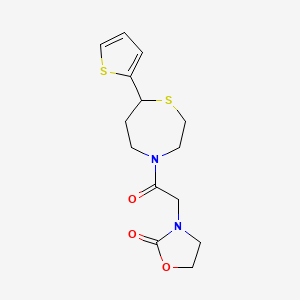

The compound 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one is a heterocyclic molecule featuring a 1,4-thiazepane ring fused with a thiophene substituent, linked via an oxoethyl group to an oxazolidin-2-one moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial and CNS-targeting properties . The thiophene substituent may enhance π-π stacking interactions in biological systems compared to phenyl or chlorophenyl analogs .

Properties

IUPAC Name |

3-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c17-13(10-16-5-7-19-14(16)18)15-4-3-12(21-9-6-15)11-2-1-8-20-11/h1-2,8,12H,3-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYGDUXYZKMVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. Starting from a thiophene derivative, the process may include the formation of thiazepane and oxazolidinone rings through cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would necessitate optimized and scalable methods. Such methods often rely on continuous flow techniques, which ensure efficient mixing and temperature control, minimizing the formation of by-products and maximizing yield. Advanced purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups and overall structure.

Reduction: Reductive conditions can modify the oxo and thiazepane functional groups.

Substitution: Various nucleophiles and electrophiles can interact with the compound, leading to substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. They may include derivatives with modified thiophene, thiazepane, or oxazolidinone moieties.

Scientific Research Applications

3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one has been explored in numerous scientific domains:

Chemistry: Studied for its unique reactivity and potential as a synthetic intermediate.

Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Potentially useful in drug design and development due to its pharmacologically active groups.

Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanisms depend on the context of its application, whether it's inhibiting bacterial growth or modulating immune responses.

Comparison with Similar Compounds

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one

- Structure : Replaces thiophen-2-yl with 2-chlorophenyl on the thiazepane ring.

- Molecular Formula : C₁₆H₁₉ClN₂O₃S (MW: 354.9 g/mol) .

- Lacks the sulfur heteroatom in the aromatic ring, reducing π-electron density and altering binding interactions.

- Synthesis: Likely involves nucleophilic substitution or coupling reactions between oxazolidinone precursors and substituted thiazepane intermediates .

- Biological Activity: Oxazolidinones are associated with antimicrobial activity; the chlorophenyl group may confer additional antiparasitic or antifungal properties .

3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one)

- Structure: Dimeric oxazolidinone with two 2-thioxooxazolidin-4-one units bridged by ethane.

- Molecular Formula : C₈H₁₀N₂O₄S₂ (MW: 262.3 g/mol) .

- Key Features :

- The thioxo (C=S) group increases electrophilicity compared to the oxo (C=O) group in the target compound.

- Dimeric structure may enhance chelation or cross-linking capabilities in metalloenzyme inhibition.

- Crystallography : Exhibits anti-linear conformation and intermolecular C–H⋯O hydrogen bonding, influencing solid-state packing and solubility .

- Applications: Potential use in chelation therapy or as a precursor for metal-organic frameworks (MOFs).

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (Rhodanine Derivatives)

- Structure: Thiazolidinone core with a phenyl substituent and thioxo group.

- Molecular Formula: C₉H₇NOS₂ (MW: 209.3 g/mol) .

- Key Features: The thiazolidinone ring is smaller (5-membered) than the thiazepane (7-membered), reducing conformational flexibility. Thioxo group enhances reactivity in Michael addition or nucleophilic substitution reactions.

- Biological Activity : Broad-spectrum antiviral, antidiabetic, and anticonvulsant activities reported .

Comparative Analysis Table

*Estimated based on structural analogy.

Research Findings and Limitations

- Target Compound: No direct biological data available in the provided evidence. Computational studies (e.g., density-functional theory ) could predict binding affinities to microbial targets like 50S ribosomal subunits.

- Chlorophenyl Analog: Similar oxazolidinone-thiazepane hybrids are under investigation for overcoming antibiotic resistance .

- Synthetic Challenges : Thiazepane ring formation requires precise control of ring size and stereochemistry, often achieved via cyclization of dithiols or thioureas .

- Crystallography : Tools like SHELX are critical for resolving conformational details of such flexible heterocycles.

Biological Activity

3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, which has gained attention for its potential pharmacological applications. Its unique structure combines oxazolidinone and thiazepane moieties, enhancing its biological activity and specificity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3S2. The compound features a thiazepane ring and a thiophene moiety, which are crucial for its biological interactions. The structural characteristics influence its reactivity and biological activity, particularly in relation to its antibacterial properties.

Synthesis

The synthesis of this compound can be approached through several multi-step reactions. Recent methods include:

- Microwave-Assisted Synthesis : This technique has been shown to improve yields and reduce reaction times significantly.

- Palladium-Catalyzed Reactions : These reactions enhance the formation of the desired oxazolidinone framework.

For example, a common synthetic route involves starting from commercially available precursors, where the thiazepane ring is formed by cyclization reactions involving thiophene derivatives.

The mechanism of action for this compound primarily involves:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound interacts with bacterial ribosomes, inhibiting protein synthesis which is critical for bacterial growth.

- Modulation of Nitric Oxide Synthase Activity : The presence of the thiophene group may also play a role in modulating nitric oxide synthase activity, contributing to its pharmacological effects.

Biological Activity

Research indicates that compounds within this class exhibit a broad spectrum of biological activities:

- Antibacterial Activity : The oxazolidinone framework is known for its efficacy against Gram-positive bacteria.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties due to its ability to interfere with cellular pathways.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, making it a candidate for various therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. Table 1. Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Sodium, ethanol, reflux (5 h) | 66% | |

| Nucleophilic Substitution | Bromoacetophenone, ethanol, reflux | 81.5% | |

| Purification | Ethanol/water recrystallization | - |

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazepane/thiophene vibrations .

- NMR (¹H/¹³C) : Confirms substituent integration (e.g., thiophenyl protons at δ 6.8–7.2 ppm) and stereochemistry .

- X-ray Crystallography : Resolves absolute configuration (e.g., tridecafluorooctyl-oxazolidinone structures) .

Q. Table 2. Key Spectroscopic Data for Analogous Compounds

| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| Triazolone derivative | 1715 | 7.2–7.4 (thiophene) | |

| Oxazolidinone | 1740 | 4.1–4.3 (oxazolidine) |

Advanced: How can structural modifications enhance biological activity while minimizing toxicity?

Answer:

- SAR Studies : Replace thiophenyl groups with pyridinyl or fluorinated moieties to improve binding affinity (e.g., 4-pyridinylmethylene derivatives showed 81.5% yield and enhanced activity) .

- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare with in silico ADMET predictions .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Parameter Adjustment : Refine docking models (e.g., flexible protein active sites vs. rigid docking) .

- Solvent Effects : Simulate aqueous vs. lipid environments in MD simulations .

- Experimental Validation : Conduct mutational studies on target proteins (e.g., bacterial enzymes for antimicrobial activity) .

Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Answer:

- Environmental Persistence : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light .

- Biotic Impact : Use OECD guidelines for acute toxicity in Daphnia magna or algae .

- Analytical Detection : Employ HPLC-MS/MS for trace quantification in water/soil .

Q. Table 3. Key Parameters for Environmental Risk Assessment

| Parameter | Method | Reference |

|---|---|---|

| Hydrolysis Half-life | pH-adjusted buffer incubation | |

| Ecotoxicity (EC₅₀) | Daphnia magna immobilization |

Basic: How should researchers design preliminary biological activity screens?

Answer:

- Antimicrobial : Broth microdilution (MIC determination) against Gram+/Gram– bacteria .

- Antioxidant : DPPH radical scavenging assay (IC₅₀ calculation) .

- Cytotoxicity : MTT assay on HEK-293 (normal) vs. HeLa (cancer) cell lines .

Advanced: What crystallographic challenges arise in resolving this compound’s conformation?

Answer:

- Crystal Growth : Use slow evaporation (ethanol/water) for high-quality crystals .

- Disorder Modeling : Address thiazepane ring puckering via restrained refinement .

- Data Collection : Synchrotron radiation improves resolution for heavy atoms (e.g., sulfur) .

Advanced: How can metabolic stability and pharmacokinetics be evaluated preclinically?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.